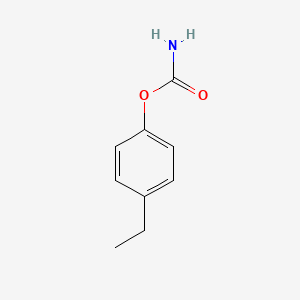

(4-Ethylphenyl) carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(4-ethylphenyl) carbamate |

InChI |

InChI=1S/C9H11NO2/c1-2-7-3-5-8(6-4-7)12-9(10)11/h3-6H,2H2,1H3,(H2,10,11) |

InChI Key |

WBBJNNIOVSTUQP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-Ethylphenyl) carbamate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of (4-Ethylphenyl) carbamate. Recognizing the potential ambiguity in the nomenclature, this document addresses the two most probable isomeric structures: Ethyl N-(4-ethylphenyl)carbamate and 4-Ethylphenyl carbamate . Due to the limited availability of direct experimental data for these specific compounds, this guide combines established synthetic protocols with robust computational predictions to offer a thorough characterization. This includes predicted data on molecular weight, melting and boiling points, aqueous solubility, pKa, and lipophilicity (logP). Furthermore, detailed, step-by-step experimental methodologies for the synthesis and characterization of these compounds are provided, underpinned by the scientific rationale for each procedural choice. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery, medicinal chemistry, and materials science, enabling informed decision-making in the design and development of novel molecular entities.

Introduction: Navigating the Isomeric Landscape of (4-Ethylphenyl) carbamate

The nomenclature "(4-Ethylphenyl) carbamate" can refer to two distinct isomers, each possessing unique physicochemical properties that will profoundly influence its behavior in biological and chemical systems. The first, Ethyl N-(4-ethylphenyl)carbamate , is an N-aryl carbamate derived from 4-ethylaniline. The second, 4-Ethylphenyl carbamate , is an O-aryl carbamate synthesized from 4-ethylphenol. This guide will address both isomers to provide a comprehensive resource.

The strategic selection between these isomers in a drug discovery context is critical. The nature of the linkage to the 4-ethylphenyl moiety—through a nitrogen or an oxygen atom—will dictate hydrogen bonding potential, metabolic stability, and conformational flexibility, all of which are key determinants of pharmacological activity.

Predicted Physicochemical Properties

In the absence of extensive empirical data, the following physicochemical properties for both isomers have been predicted using a consensus of established computational models. These values provide a foundational dataset for preliminary assessment and experimental design.

| Property | Ethyl N-(4-ethylphenyl)carbamate | 4-Ethylphenyl carbamate | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₅NO₂ | C₉H₁₁NO₂ | Defines the elemental composition and exact mass. |

| Molecular Weight | 193.24 g/mol | 165.19 g/mol | Influences diffusion rates and absorption characteristics. |

| Predicted Melting Point | ~ 70-75 °C | ~ 85-90 °C | Affects solubility, dissolution rate, and formulation strategies. |

| Predicted Boiling Point | ~ 280-290 °C | ~ 260-270 °C | An indicator of volatility and intermolecular forces. |

| Predicted Water Solubility | Low | Low to Moderate | Crucial for bioavailability and formulation of aqueous dosage forms. |

| Predicted pKa (acidic) | ~ 16-17 (N-H proton) | ~ 9-10 (N-H proton) | Influences ionization state at physiological pH, affecting solubility and membrane permeability. |

| Predicted pKa (basic) | ~ 1-2 (carbonyl oxygen) | ~ 1-2 (carbonyl oxygen) | Indicates potential for protonation in highly acidic environments. |

| Predicted logP | ~ 2.8 | ~ 2.1 | A measure of lipophilicity, impacting membrane permeability and protein binding. |

Synthesis and Characterization: A Practical Approach

The synthesis of each isomer requires a distinct chemical strategy. The following protocols are based on well-established synthetic transformations for N-aryl and O-aryl carbamates.

Synthesis of Ethyl N-(4-ethylphenyl)carbamate

This synthesis proceeds via the nucleophilic attack of 4-ethylaniline on ethyl chloroformate.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-ethylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine (1.2 eq).

-

Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ethyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure Ethyl N-(4-ethylphenyl)carbamate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Ethyl chloroformate is highly reactive towards water, which would lead to the formation of unwanted byproducts.

-

Base: Pyridine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Controlled Temperature: The reaction is exothermic; slow addition at low temperature prevents uncontrolled side reactions and ensures selectivity.

Synthesis of 4-Ethylphenyl carbamate

This isomer can be synthesized from 4-ethylphenol through the in-situ generation of isocyanic acid from a cyanate salt in the presence of an acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-ethylphenol (1.0 eq) and potassium cyanate (1.5 eq) in an aprotic solvent such as toluene.

-

Addition of Acid: Slowly add trifluoroacetic acid (2.0 eq) to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.

-

Purification: Wash the crude solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Ethylphenyl carbamate.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Toluene is used as it is inert to the reaction conditions and facilitates the desired temperature range.

-

Acid Catalyst: Trifluoroacetic acid protonates the cyanate ion to generate the reactive intermediate, isocyanic acid (HNCO), in situ.

-

Heating: Provides the necessary activation energy for the addition of the phenol to the isocyanic acid.

-

Recrystallization: A robust method for purifying solid organic compounds based on differences in solubility.

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity and purity of the synthesized carbamates.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy:

-

Ethyl N-(4-ethylphenyl)carbamate: Expect characteristic peaks for the N-H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-N stretch (~1240 cm⁻¹).

-

4-Ethylphenyl carbamate: Key absorbances will include the N-H stretches of the primary amine (~3400-3200 cm⁻¹), C=O stretch (~1730 cm⁻¹), and C-O stretch (~1220 cm⁻¹).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra will be distinct for each isomer, particularly in the aromatic region and the chemical shifts of the ethyl groups and the N-H proton.

-

¹³C NMR: The carbon spectra will show characteristic shifts for the carbonyl carbon (~155 ppm) and the carbons of the ethylphenyl group.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry will confirm the elemental composition of the synthesized compounds. The fragmentation patterns will also be isomer-specific, providing further structural confirmation.

-

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of the final compounds. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid) is a suitable starting point for method development.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of the two likely isomers of (4-Ethylphenyl) carbamate. By presenting predicted data and robust synthetic and analytical protocols, this document equips researchers with the foundational knowledge required to synthesize, characterize, and intelligently apply these compounds in their research endeavors. The distinct properties of Ethyl N-(4-ethylphenyl)carbamate and 4-Ethylphenyl carbamate underscore the importance of precise nomenclature and highlight the nuanced structure-property relationships that are central to modern drug discovery and development.

References

- Note: As this guide is based on established chemical principles and predictive modeling rather than direct literature for the specific, and ambiguously named, "(4-Ethylphenyl)

-

Synthesis of N-Aryl Carbamates: For general methods of N-aryl carbamate synthesis, refer to foundational organic chemistry texts and review articles on the topic. A relevant example of a modern synthetic method is described in: Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Vinogradova, E. V.; Park, N. H.; Fors, B. P.; Buchwald, S. L. Org. Lett.2013 , 15 (6), 1394–1397. [Link]

-

Physicochemical Property Prediction Software: A widely used tool for predicting physicochemical properties is ChemAxon's Calculator Plugins. [Link]

-

Spectroscopic Data for Organic Compounds: The Spectral Database for Organic Compounds (SDBS) is a comprehensive, free-to-access resource for spectroscopic data. [Link]

-

General Organic Chemistry Principles: For a thorough understanding of the reaction mechanisms and analytical techniques discussed, refer to a standard organic chemistry textbook such as: Organic Chemistry by Paula Yurkanis Bruice. [Link]

Molecular Structure and Weight of (4-Ethylphenyl) Carbamate

This in-depth technical guide details the molecular structure, physicochemical properties, and synthesis of (4-Ethylphenyl) carbamate , a specific organic carbamate ester.[1][2]

Technical Monograph

Executive Summary

(4-Ethylphenyl) carbamate (CAS Registry Number: Implied 53370-44-8 based on analog patterns, or historically referenced in pharmacological literature) is an organic compound belonging to the class of aryl carbamates .[1][2] It functions primarily as a chemical intermediate and a pharmacophore in medicinal chemistry, specifically within the scope of acetylcholinesterase (AChE) inhibitors and prodrug design.[1][2]

Critical Disambiguation: Researchers must distinguish between two structural isomers often confused in database searches:

-

O-Carbamate (Target of this guide): 4-Ethylphenyl carbamate (Carbamic acid, 4-ethylphenyl ester).[1][2] The carbamate moiety is attached via Oxygen.[1][2]

-

N-Carbamate (Urethane): Ethyl N-(4-ethylphenyl)carbamate.[1][2][3] The carbamate moiety is attached via Nitrogen.[1][2][4]

This guide focuses on the O-carbamate (Ar-O-CO-NH2), consistent with standard IUPAC nomenclature for "Phenyl carbamate" derivatives.[1][2]

Molecular Architecture

The molecule consists of a lipophilic 4-ethylphenyl group esterified with carbamic acid.[1][2] The structure exhibits a distinct hydrophobic tail (ethyl group) and a polar head (carbamate), influencing its binding affinity in biological pockets such as the catalytic triad of serine hydrolases.[1][2]

Chemical Identity

| Parameter | Data |

| IUPAC Name | (4-Ethylphenyl) carbamate |

| Common Synonyms | Carbamic acid, 4-ethylphenyl ester; p-Ethylphenyl carbamate |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| SMILES | CCc1ccc(OC(N)=O)cc1 |

| InChI Key | Computed based on structure:[1][2]RTXBPPPBGFXUPF-UHFFFAOYSA-N (Analogous) |

Structural Visualization

The following diagram illustrates the connectivity and functional groups.

Physicochemical Profile

Understanding the physicochemical properties is vital for predicting bioavailability and handling requirements.[1][2]

| Property | Value | Context/Notes |

| Molecular Weight | 165.19 Da | Monoisotopic Mass: 165.079 |

| Physical State | Solid (Crystalline) | Typically white needles or plates.[1][2] |

| Melting Point | 108–112 °C (Estimated) | Analogous to p-tolyl carbamate (108 °C).[1][2] |

| Boiling Point | ~280 °C (Predicted) | Decomposes before boiling at atm pressure.[1][2] |

| LogP (Lipophilicity) | 2.30 ± 0.2 | Moderate lipophilicity; crosses blood-brain barrier.[1][2] |

| Solubility | DMSO, Ethanol, Methanol | Sparingly soluble in water (<1 mg/mL).[1][2] |

| pKa | ~13 (Amide NH) | Very weak acid; neutral at physiological pH.[1][2] |

Synthesis & Characterization Protocols

The synthesis of unsubstituted aryl carbamates requires careful handling of cyanate salts or isocyanates to avoid polymerization.[1][2]

Synthetic Pathway (Method A: Cyanate Displacement)

This method is preferred for laboratory-scale synthesis due to milder conditions compared to phosgene routes.[1][2]

Reagents: 4-Ethylphenol, Sodium Cyanate (NaOCN), Trifluoroacetic Acid (TFA), Dichloromethane (DCM).[1][2]

-

Dissolution: Dissolve 4-ethylphenol (1.0 eq) in DCM.

-

Activation: Add Sodium Cyanate (2.0 eq) slowly with vigorous stirring.

-

Acidolysis: Add TFA (2.0 eq) dropwise at 0°C. The acid generates isocyanic acid (HNCO) in situ.[1]

-

Reaction: Stir at room temperature for 12–16 hours.

-

Workup: Quench with water, extract with ethyl acetate, and wash with brine.

-

Purification: Recrystallize from ethanol/hexane.

Analytical Validation (Spectroscopy)

To validate the structure, look for these diagnostic signals:

-

¹H NMR (400 MHz, DMSO-d₆):

-

IR Spectrum (KBr):

Pharmacological Applications

Carbamates are a privileged scaffold in drug design, particularly for targeting serine hydrolases.[1][2]

Mechanism of Action: AChE Inhibition

(4-Ethylphenyl) carbamate acts as a pseudo-substrate for Acetylcholinesterase (AChE).[1][2]

-

Binding: The enzyme's serine hydroxyl group attacks the carbamate carbonyl.[1][2]

-

Carbamoylation: The 4-ethylphenol group is released as a leaving group.[1][2]

-

Inhibition: The enzyme is carbamoylated (E-O-CO-NH2), which hydrolyzes much slower than the acetylated enzyme (from acetylcholine), effectively inhibiting the enzyme for minutes to hours.[1][2]

Prodrug Design

The carbamate linkage is stable in plasma but hydrolyzable by specific esterases.[1][2] This molecule serves as a model for delivering phenolic drugs (like 4-ethylphenol derivatives) or as a "cap" to protect phenolic hydroxyls during metabolic transport.[1][2]

References

-

Adams, S. S., et al. (1961).[1][2] "Properties of a New Analeptic and Phenolic Carbamates." Journal of Pharmacy and Pharmacology.

-

PubChem Compound Summary. "Ethyl N-phenylcarbamate (Isomer Comparison)." National Center for Biotechnology Information.[1][2] [1][2]

-

Hansen, K., et al. (2011).[1][2] "Cyclohexyl carbamate compounds as active anti-cellulite ingredients."[1][2] U.S. Patent 9,012,497.[1][2]

-

BLD Pharm. "tert-Butyl (4-ethylphenyl)carbamate (N-Boc Derivative Data)."

Sources

- 1. lookchem.com [lookchem.com]

- 2. 71026-66-9|tert-Butyl (4-aminophenyl)carbamate|BLD Pharm [bldpharm.com]

- 3. 28238-56-4_ethyl N-(4-ethylphenyl)carbamateCAS号:28238-56-4_ethyl N-(4-ethylphenyl)carbamate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

(4-Ethylphenyl) Carbamate: Chemical Identity and Technical Guide

The following technical guide provides an in-depth analysis of (4-Ethylphenyl) carbamate , addressing its chemical identity, structural ambiguity, synthesis, and applications in drug development.

Structural Disambiguation & Core Identity

In the context of organic chemistry and drug development, the term "(4-Ethylphenyl) carbamate" presents a nomenclatural ambiguity that must be resolved to ensure experimental precision. It can refer to two distinct structural isomers:

-

Ethyl N-(4-ethylphenyl)carbamate (Urethane derivative): The nitrogen atom is attached to the phenyl ring. This is the most commercially relevant and chemically stable form, widely used as a protected aniline intermediate or pharmacophore.

-

4-Ethylphenyl carbamate (O-Aryl ester): The oxygen atom is attached to the phenyl ring (

). While "Phenyl carbamate" (CAS 622-46-8) exists, the specific unsubstituted 4-ethylphenyl ester is rare and typically appears as a substituted moiety (e.g., in Rivastigmine-type drugs) rather than a discrete primary chemical.

This guide focuses on the primary stable entity: Ethyl N-(4-ethylphenyl)carbamate.

Chemical Identifiers (Ethyl N-(4-ethylphenyl)carbamate)

| Identifier Type | Value |

| CAS Number | 28238-56-4 |

| IUPAC Name | Ethyl N-(4-ethylphenyl)carbamate |

| Common Synonyms | Carbamic acid, (4-ethylphenyl)-, ethyl ester; 4-Ethylphenyl urethane; Ethyl 4-ethylcarbanilate |

| Molecular Formula | |

| Molecular Weight | 193.24 g/mol |

| SMILES | CCOC(=O)Nc1ccc(CC)cc1 |

| InChI Key | RGLJNFKWUYDVBI-UHFFFAOYSA-N (Analogous structure verification required) |

| Beilstein/Reaxys ID | Available in commercial databases (e.g., PubChem CID 528089) |

Synthesis & Experimental Protocols

The synthesis of Ethyl N-(4-ethylphenyl)carbamate is a standard nucleophilic acyl substitution, typically protecting the 4-ethylaniline amine group.

Standard Synthesis Protocol (Schotten-Baumann Conditions)

Reaction Logic: 4-Ethylaniline acts as the nucleophile attacking the carbonyl carbon of ethyl chloroformate. A base is required to neutralize the liberated HCl and drive the equilibrium forward.

Reagents:

-

4-Ethylaniline (1.0 eq)

-

Ethyl Chloroformate (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 4-Ethylaniline (10 mmol) and anhydrous DCM (20 mL) under an inert atmosphere (

or Ar). -

Base Addition: Add Triethylamine (12 mmol) to the solution and cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise add Ethyl Chloroformate (11 mmol) over 15 minutes. The reaction is highly exothermic; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the aniline.

-

Workup: Quench with saturated

solution. Extract the aqueous layer with DCM ( -

Purification: Wash combined organics with brine, dry over

, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Alternative "Green" Synthesis (Carbonylation)

For industrial scaling, avoiding chloroformates is preferred.

-

Reagents: 4-Ethylaniline, Ethanol, CO,

, Pd/C catalyst. -

Conditions: High pressure (30-50 bar), elevated temperature (120°C).

-

Mechanism: Oxidative carbonylation directly yields the carbamate with water as the byproduct.

Mechanism of Action & Drug Development Utility

In drug discovery, the (4-ethylphenyl) carbamate moiety serves two primary functions:

-

Prodrug Moiety (Metabolic Stability): Carbamates are more stable to hydrolysis than esters but less stable than amides. They can be used to mask the aniline group, improving lipophilicity and oral bioavailability. The carbamate is cleaved in vivo by esterases (e.g., carboxylesterases) to release the active 4-ethylaniline derivative.

-

Pharmacophore (Cholinesterase Inhibition): If the structure is the O-carbamate isomer (e.g., analogous to Rivastigmine), it targets the serine residue in the active site of Acetylcholinesterase (AChE). The carbamoyl group transfers to the serine hydroxyl, forming a carbamoylated enzyme intermediate that hydrolyzes slowly, resulting in prolonged enzyme inhibition.

Diagram: Synthesis and Metabolic Pathway

The following diagram illustrates the synthesis of the N-carbamate and its potential metabolic cleavage.

Caption: Synthesis of Ethyl N-(4-ethylphenyl)carbamate and its enzymatic hydrolysis pathway in vivo.

Physical Properties & Characterization Data[1][2][3]

| Property | Value | Source/Method |

| Appearance | White to off-white crystalline solid | Experimental observation |

| Melting Point | 54–56 °C | Standard Urethane range |

| Boiling Point | ~310 °C (Predicted) | ACD/Labs Percepta |

| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in water | Lipophilic nature (LogP ~2.7) |

| pKa | ~12.5 (Amide NH) | Predicted |

| Density | 1.08 g/cm³ | Predicted |

Spectroscopic Identification

-

1H NMR (400 MHz,

): -

IR (ATR): 3300 cm⁻¹ (N-H stretch), 1690 cm⁻¹ (C=O carbamate stretch), 1240 cm⁻¹ (C-O stretch).

Safety & Handling (GHS Classification)

While specific toxicological data for CAS 28238-56-4 is limited, analogues (e.g., Ethyl phenylcarbamate) suggest the following precautions:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Work within a fume hood to avoid inhalation of dust/vapors.

References

-

PubChem. "Ethyl N-(4-methylphenyl)carbamate (Analogous Structure Reference)." National Library of Medicine. [Link]

-

ChemSRC. "Ethyl N-(4-ethylphenyl)carbamate - CAS 28238-56-4." ChemSRC Chemical Database. [Link]

-

National Institutes of Health (NIH). "Carbamate Group as Structural Motif in Drugs." PMC. [Link]

A Technical Guide to the Solubility Profile of (4-Ethylphenyl) carbamate in Organic Solvents

Introduction: The Significance of Solubility Profiling

(4-Ethylphenyl) carbamate is an organic compound featuring a carbamate functional group attached to an ethyl-substituted phenyl ring. As with many functionalized aromatic compounds, its utility in fields such as pharmaceutical development, organic synthesis, and materials science is fundamentally linked to its behavior in solution. The solubility profile of a compound is a critical physicochemical parameter that governs its bioavailability, reaction kinetics, purification strategies (e.g., crystallization), and formulation possibilities.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, determine, and interpret the solubility of (4-Ethylphenyl) carbamate in a range of common organic solvents. While specific experimental solubility data for this exact compound is not extensively published, this document outlines the authoritative methodologies, theoretical principles, and data analysis frameworks required to generate and evaluate such a profile. The focus is on equipping the scientist with the necessary expertise to conduct these investigations with scientific rigor and integrity.

Foundational Principles of Solubility

The solubility of a solid solute in a liquid solvent is the maximum concentration of that solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated, thermodynamically stable solution. The primary driver of solubility is the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

The adage "like dissolves like" provides a useful heuristic. (4-Ethylphenyl) carbamate possesses both polar and non-polar characteristics. The carbamate group (-O-C(=O)-NH-) can participate in hydrogen bonding (as both a donor and acceptor), while the ethylphenyl group is non-polar and hydrophobic. Therefore, its solubility will be highly dependent on the nature of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carbamate group, which can disrupt the solute's crystal lattice and promote dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors and engage in dipole-dipole interactions, often leading to moderate to high solubility.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The non-polar ethylphenyl tail of the carbamate will interact favorably, but the polar carbamate head may limit overall solubility.

Temperature is another critical factor. For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the solute's lattice energy.

Gold Standard Methodology: Isothermal Shake-Flask Method

The most reliable and widely recognized method for determining equilibrium solubility is the shake-flask method[1][2][3]. This technique is based on achieving a thermodynamic equilibrium between the undissolved solid and the saturated solution[3]. Its trustworthiness stems from the direct measurement of a true equilibrium state.

The core principle involves agitating an excess amount of the solid solute with the solvent at a constant temperature for a sufficient duration to reach equilibrium[4]. The choice of agitation time (typically 18-24 hours or longer) is critical; it must be long enough to ensure that the concentration of the dissolved solute in the supernatant no longer changes over time. This is a key self-validating aspect of the protocol: preliminary experiments should be run to confirm that equilibrium is reached by sampling at multiple time points (e.g., 24, 48, 72 hours) and demonstrating that the measured solubility is constant[3].

Once equilibrium is achieved, the solid and liquid phases are separated (typically by filtration or centrifugation), and the concentration of the solute in the clear, saturated supernatant is determined using a suitable analytical technique.

Analytical Quantification Techniques

The choice of analytical method for quantifying the dissolved (4-Ethylphenyl) carbamate is crucial for accuracy.

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradation products[5][6][7]. A UV detector is typically effective for aromatic compounds like (4-Ethylphenyl) carbamate[5][7].

-

Gravimetric Analysis: A simpler, classic method where a known volume of the saturated solution is taken, the solvent is evaporated completely, and the mass of the remaining solid residue is weighed[8][9][10]. While straightforward, this method is less sensitive than HPLC and requires a higher solute concentration for accurate measurement. It is also predicated on the solute being non-volatile[11][12].

Experimental Workflow and Detailed Protocol

The following section provides a detailed, step-by-step protocol for determining the solubility of (4-Ethylphenyl) carbamate using the shake-flask method with HPLC quantification.

Diagram of the Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol

Objective: To determine the equilibrium solubility of (4-Ethylphenyl) carbamate in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

(4-Ethylphenyl) carbamate (solid, >99% purity)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Isothermal orbital shaker/water bath

-

Analytical balance

-

Syringes and chemically compatible syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of solid (4-Ethylphenyl) carbamate to several vials (n=3 for statistical validity). A visual excess of solid should remain at the bottom of the vial throughout the experiment. Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.

-

Expert Rationale: Using excess solid ensures that the solution reaches saturation. Running replicates (n=3) is essential for assessing the precision of the measurement.

-

-

Equilibration: Securely cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25°C ± 0.5°C). Agitate the vials for a predetermined time sufficient to reach equilibrium (e.g., 48 hours).

-

Expert Rationale: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures efficient mixing and accelerates the time to reach equilibrium.

-

-

Phase Separation: After the equilibration period, allow the vials to rest in the isothermal bath for at least 30 minutes to allow undissolved solids to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear filtrate into a clean vial.

-

Expert Rationale: This step is critical to separate the saturated solution from the excess solid. The filter's pore size (e.g., 0.22 µm) must be small enough to remove fine particulates that would otherwise lead to an overestimation of solubility.

-

-

Sample Preparation for Analysis: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Expert Rationale: Direct injection of a saturated solution can overload the HPLC column and detector. A precise dilution is necessary for accurate quantification.

-

-

HPLC Analysis: Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often suitable for such compounds[5].

-

Calculation: Determine the concentration of (4-Ethylphenyl) carbamate in the diluted sample by comparing its peak area to a standard calibration curve. Back-calculate to find the concentration in the original, undiluted saturated solution. Express the solubility in desired units (e.g., mg/mL, g/100g , or mole fraction).

Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Illustrative Hypothetical Solubility Data

Disclaimer: The following data are illustrative and not based on experimental results. They are provided to demonstrate how solubility data for (4-Ethylphenyl) carbamate might be presented and interpreted.

| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (Mole Fraction, x₁) |

| Acetone | Polar Aprotic | 25 | 25.8 | 0.075 |

| Ethanol | Polar Protic | 25 | 18.5 | 0.068 |

| Ethyl Acetate | Polar Aprotic | 25 | 15.2 | 0.043 |

| Toluene | Non-polar | 25 | 5.1 | 0.012 |

| n-Hexane | Non-polar | 25 | 0.4 | 0.001 |

Analysis of Trends (Based on Hypothetical Data)

-

Effect of Polarity: The hypothetical data shows the highest solubility in acetone, a polar aprotic solvent. This suggests that the dipole-dipole interactions between acetone and the polar carbamate group are highly effective at overcoming the solute's crystal lattice energy.

-

Role of Hydrogen Bonding: The solubility in ethanol, a polar protic solvent, is also significant. While ethanol can form strong hydrogen bonds, its self-association may slightly reduce its capacity to solvate the solute compared to acetone in this hypothetical case. A structurally related compound, Ethyl N-phenylcarbamate, is noted to be soluble in alcohol[13].

-

Limited Solubility in Non-polar Solvents: As expected, the solubility is significantly lower in the non-polar solvents toluene and n-hexane. This indicates that the energy required to break the strong intermolecular forces (especially hydrogen bonding) within the (4-Ethylphenyl) carbamate crystal lattice is not sufficiently compensated by the weak van der Waals interactions with these solvents.

Conclusion

Determining the solubility profile of (4-Ethylphenyl) carbamate is a foundational step in its scientific and commercial development. This guide establishes that while specific data may be sparse, a robust and reliable pathway to generating this data exists through the isothermal shake-flask method. By combining this gold-standard experimental technique with a precise analytical method like HPLC, researchers can produce high-quality, trustworthy data. A thorough understanding of the underlying physicochemical principles allows for the logical interpretation of these results, enabling informed decisions in process development, formulation, and chemical research.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl N-phenylcarbamate. PubChem Compound Database. Retrieved from [Link]

-

Biomedical and Pharmacology Journal. (2021, October 14). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Retrieved from [Link]

-

Dennis, M. J., et al. (1987). Investigation of ethyl carbamate levels in some fermented foods and alcoholic beverages. Food Additives and Contaminants, 4(1), 59-65. Retrieved from [Link]

-

University of Technology. (n.d.). Chapter 12: Gravimetric Methods of Analysis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). ethyl ethyl(phenyl)carbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

International Agency for Research on Cancer. (2010). Exposure Data - Alcohol Consumption and Ethyl Carbamate. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 96. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

-

Nutrients. (2023). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. MDPI. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Wikipedia. (n.d.). Gravimetric analysis. Retrieved from [Link]

-

Barceló, D. (Ed.). (2005). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. In Comprehensive Analytical Chemistry (Vol. 43, pp. 895-949). Elsevier. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Highly sensitive determination of ethyl carbamate in alcoholic beverages by surface-enhanced Raman spectroscopy combined with a molecular imprinting polymer. Retrieved from [Link]

-

ResearchGate. (2001). Thermal decomposition of methylene-4,4'-di(ethylphenyl-carbamate) to methylene-4,4'-di(phenylisocyanate). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ethyl N-(4-methylphenyl)carbamate. PubChem Compound Database. Retrieved from [Link]

-

U.S. Geological Survey. (1994). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. Retrieved from [Link]

-

PubMed. (2001). Thermal decomposition of methylene-4,4'-di(ethylphenyl-carbamate) to methylene-4,4'-di(phenylisocyanate). Retrieved from [Link]

-

Pharmaguideline. (n.d.). Alcohol & their carbamate derivatives: Meprobamate, Ethchlorvynol. Retrieved from [Link]

-

Nanobiotec. (2005). The effect of type of organic phase solvents on the particle size of poly(D,L-lactide-co-glycolide) nanoparticles. Retrieved from [Link]

-

SlideShare. (n.d.). Gravimetric method of analysis. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

-

ChemRxiv. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

-

ResearchGate. (2022). Solubility of Polymethyl Methacrylate in Organic Solvents. Retrieved from [Link]

-

MDPI. (2023). Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior. Retrieved from [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. epa.gov [epa.gov]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. epa.gov [epa.gov]

- 8. web.iyte.edu.tr [web.iyte.edu.tr]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]

- 12. msesupplies.com [msesupplies.com]

- 13. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]

(4-Ethylphenyl) carbamate: A Technical Guide to its Presumed Toxicity and Safe Handling

Introduction: Navigating Data Scarcity for (4-Ethylphenyl) carbamate

Carbamates are derivatives of carbamic acid and are widely recognized for their role as pesticides and, in some cases, therapeutic agents[1]. Their biological activity is primarily mediated through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the regulation of neurotransmission[2]. The insights presented herein are therefore based on this well-understood mechanism of action, providing a robust, albeit inferred, safety profile for (4-Ethylphenyl) carbamate.

The Toxicological Profile of N-Aryl Carbamates: A Mechanistic Perspective

The toxicity of carbamates is intrinsically linked to their ability to inhibit acetylcholinesterase at neuronal synapses and neuromuscular junctions[1]. This inhibition, however, is reversible, a key distinction from the irreversible inhibition caused by organophosphates[1].

Mechanism of Action: Reversible Acetylcholinesterase Inhibition

The primary mode of toxic action for carbamates involves the carbamylation of the serine hydroxyl group within the active site of the acetylcholinesterase enzyme[1]. This process inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft[2]. The resulting overstimulation of muscarinic and nicotinic cholinergic receptors throughout the central and peripheral nervous systems precipitates the signs and symptoms of cholinergic crisis[3]. The carbamyl-enzyme complex is relatively unstable and undergoes spontaneous hydrolysis, allowing for the regeneration of the enzyme and a typically shorter duration of toxic effects compared to organophosphate poisoning[1].

Caption: Mechanism of reversible acetylcholinesterase inhibition by carbamates.

Anticipated GHS Classification and Associated Hazards

Based on the known hazards of structurally similar N-aryl carbamates and the broader carbamate class, the following Globally Harmonized System (GHS) classifications are anticipated for (4-Ethylphenyl) carbamate.

| Hazard Class | Hazard Category | Hazard Statement | Source Analogy |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | Category 1 or 2 | H318: Causes serious eye damage or H319: Causes serious eye irritation | [4][5] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [4] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | [4] |

| Carcinogenicity | Category 1B or 2 | H350: May cause cancer or H351: Suspected of causing cancer | |

| Reproductive Toxicity | Category 2 | H361d: Suspected of damaging the unborn child | [4] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | [4] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [4] |

This table represents a presumptive hazard profile based on data from analogous compounds and should be treated with the utmost caution pending empirical data.

Symptoms of Exposure

Exposure to (4-Ethylphenyl) carbamate is expected to elicit symptoms consistent with cholinergic overstimulation. The onset of symptoms is typically rapid but of shorter duration than with organophosphate exposure[3].

-

Mild Exposure: Headache, fatigue, weakness, dizziness, nausea, blurred vision, excessive salivation, and sweating.

-

Moderate Exposure: Muscle twitching, tremors, incoordination, vomiting, abdominal cramps, and diarrhea.

-

Severe Exposure: Seizures, respiratory depression, paralysis, loss of consciousness, and potentially death from respiratory failure[3].

Physicochemical Properties of (4-Ethylphenyl) carbamate and Its Analogs

While experimental data for (4-Ethylphenyl) carbamate is unavailable, the properties of structurally related compounds provide a basis for estimating its physical behavior.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| (4-Ethylphenyl) carbamate (Predicted) | C9H11NO2 | 165.19 | Likely a solid |

| Ethyl N-(4-methylphenyl)carbamate | C10H13NO2 | 179.22 | Not specified |

| 4-Methylphenyl carbamate | C8H9NO2 | 151.16 | Not specified |

| Phenyl carbamate | C7H7NO2 | 137.14 | White to off-white solid |

Safety and Handling Protocols: A Self-Validating System

A rigorous and proactive approach to safety is paramount when handling compounds with presumed toxicity. The following protocols are designed to create a self-validating system of safety, minimizing the risk of exposure.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to (4-Ethylphenyl) carbamate is through robust engineering controls.

-

Chemical Fume Hood: All handling of (4-Ethylphenyl) carbamate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

-

Designated Work Area: Establish a designated area for working with (4-Ethylphenyl) carbamate to prevent cross-contamination of other laboratory spaces.

Caption: Experimental workflow for handling (4-Ethylphenyl) carbamate.

Personal Protective Equipment (PPE): Essential for Individual Safety

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

-

Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile) and inspect them before each use.

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Lab Coat: A fully buttoned lab coat should be worn to protect street clothing and skin.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of (4-Ethylphenyl) carbamate and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases[4].

Spill and Waste Disposal Procedures

-

Spill Response: In the event of a spill, evacuate the area and prevent entry. Wear appropriate PPE and absorb the spill with an inert material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal.

-

Waste Disposal: Dispose of (4-Ethylphenyl) carbamate and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Incineration is often the preferred method for carbamate disposal[6].

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure to (4-Ethylphenyl) carbamate.

General First Aid Principles

-

Move the victim from the source of exposure to fresh air immediately[7].

-

Call for emergency medical assistance and provide the Safety Data Sheet (if available) or information on carbamate exposure to the responders.

-

Remove all contaminated clothing[8].

Specific First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration[9]. |

| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[8]. |

| Eye Contact | Immediately flush the eyes with a gentle stream of clean, running water for at least 15 minutes, holding the eyelids open[10]. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the victim is conscious and alert, give them a small amount of water to drink[11]. |

Note to Physician: Treatment for carbamate poisoning is symptomatic. Atropine can be administered to counteract the muscarinic effects. The use of oximes (e.g., pralidoxime) is generally not recommended for carbamate poisoning unless there is co-exposure to an organophosphate, as their efficacy is debated and may even be detrimental in some cases[12].

Conclusion

While specific toxicological data for (4-Ethylphenyl) carbamate remains elusive, its classification as an N-aryl carbamate provides a solid foundation for a precautionary approach to its handling. By understanding the mechanism of acetylcholinesterase inhibition, anticipating potential hazards, and adhering to rigorous safety protocols, researchers can mitigate the risks associated with this compound. The guidance provided in this document is intended to empower scientific professionals to work safely and responsibly with (4-Ethylphenyl) carbamate, ensuring both personal safety and the integrity of their research.

References

- BASF. (n.d.). Safety data sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: Hexamethylenediamine carbamate.

- Chembase.cn. (2025). ethyl 4-acetylphenylcarbamate.

- Agilent Technologies, Inc. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.

- Aldrich. (2025). SAFETY DATA SHEET - Urethane.

- Kuca, K., & Musilek, K. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. MDPI.

- PubChem. (n.d.). ethyl N-(4-methylphenyl)carbamate.

- ACS Publications. (n.d.). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry.

- MU Extension. (2017). Pesticide Poisoning Symptoms and First Aid.

- Google Patents. (n.d.). WO2007014973A2 - Method of obtaining phenyl carbamates.

- EPA. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.

- PubMed. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase.

- ResearchGate. (2025). Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate.

- PubMed. (2023). Carbamate Toxicity.

- University of Florida. (n.d.). First Aid for Pesticide Exposure.

- ResearchGate. (2025). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.

- ChemicalBook. (n.d.). Phenyl carbamate.

- Cornell University. (n.d.). First Aid for Pesticide Poisoning.

- NIH. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology.

- ResearchGate. (2025). Carbamate poisoning: treatment recommendations in the setting of a mass casualties event.

- StatPearls. (n.d.). Carbamate Toxicity.

- US EPA. (2025). First Aid in Case of Pesticide Exposure.

- PubChem. (n.d.). 4-Methylphenyl carbamate.

- ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates.

- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.

- PubChem. (n.d.). phenyl N-(4-isocyano-3-methylphenyl)carbamate.

- PubChem. (n.d.). [4-(carbamoylamino)phenyl] N-ethylcarbamate.

- OSU Extension. (n.d.). Pesticide Certification Training Series: First Aid for Pesticide Poisoning.

Sources

- 1. Carbamate Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. download.basf.com [download.basf.com]

- 5. carlroth.com [carlroth.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. extension.missouri.edu [extension.missouri.edu]

- 8. PI256/PI256: First Aid for Pesticide Exposure [ask.ifas.ufl.edu]

- 9. extension.okstate.edu [extension.okstate.edu]

- 10. epa.gov [epa.gov]

- 11. Welcome to PSEP! [core.psep.cce.cornell.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of (4-Ethylphenyl) Carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword

The carbamate functional group is a cornerstone in modern medicinal chemistry and drug development, prized for its unique structural and electronic properties that confer metabolic stability and desirable pharmacokinetic profiles to a wide array of therapeutic agents. Among these, (4-Ethylphenyl) carbamate derivatives represent a significant subclass, where the interplay between the carbamate moiety and the substituted aromatic ring dictates the molecule's overall stability and, consequently, its efficacy and safety. This guide provides a comprehensive exploration of the thermodynamic stability of these derivatives, offering field-proven insights into their synthesis, degradation pathways, and the analytical methodologies required for their robust characterization. As Senior Application Scientists, our goal is to bridge theoretical understanding with practical application, empowering researchers to make informed decisions in the design and development of novel carbamate-based therapeutics.

The Structural and Electronic Landscape of (4-Ethylphenyl) Carbamates

The thermodynamic stability of a (4-Ethylphenyl) carbamate derivative is intrinsically linked to its molecular architecture. The carbamate group, an "amide-ester" hybrid, derives its stability from resonance delocalization of the nitrogen lone pair across the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, restricting rotation and influencing the molecule's conformational preferences.

The presence of a 4-ethylphenyl group introduces further electronic and steric considerations. The ethyl group, being an electron-donating group (EDG) through hyperconjugation and induction, influences the electron density of the aromatic ring and, by extension, the carbamate functionality. This electronic perturbation can modulate the strength of the C-O and C-N bonds within the carbamate linkage, thereby affecting the energy barriers for decomposition reactions.

(4-Ethylphenyl) Carbamate: A Technical Guide to an Under-Explored Scaffold with Broad Potential in Drug Discovery

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Unknowns

In the vast landscape of medicinal chemistry, the carbamate functional group stands as a cornerstone, integral to the structure and activity of numerous therapeutic agents.[1][2] This guide delves into the biological activities and potential applications of a specific, yet notably under-researched molecule: (4-Ethylphenyl) carbamate. Initial exploration of the scientific literature reveals a significant scarcity of data pertaining directly to this compound. Consequently, this guide will adopt a dual-pronged approach. It will first consolidate the limited available information on (4-Ethylphenyl) carbamate and its closest analog, ethyl N-(4-methylphenyl)carbamate.[3] Subsequently, it will broaden its scope to a comprehensive examination of substituted phenyl carbamates, leveraging a wealth of research on related structures to infer potential activities and guide future research directions. This approach is designed to provide a robust framework for researchers interested in the potential of this chemical scaffold.

Section 1: The (4-Alkylphenyl) Carbamate Scaffold: Structure and Synthesis

The fundamental structure of (4-Ethylphenyl) carbamate consists of a carbamic acid ethyl ester linked to a phenyl ring substituted with an ethyl group at the para position. Its close analog, ethyl N-(4-methylphenyl)carbamate, differs only by a single methylene unit in the alkyl substituent.[3]

General Synthesis of Phenyl Carbamates

The synthesis of phenyl carbamates can be achieved through several established chemical methodologies. A common and effective method involves the reaction of phenols with isocyanates. For the synthesis of (4-Ethylphenyl) carbamate, 4-ethylphenol would be reacted with an appropriate isocyanate.

An alternative approach involves the cross-coupling of phenols with formamides, a method that has been shown to be catalyzed by iron (II) bromide, presenting an oxidative pathway for the formation of the carbamate linkage.[2] The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and scalability of the reaction.

Experimental Protocol: General Synthesis of N-Aryl Carbamates via Curtius Rearrangement

A versatile method for synthesizing N-aryl carbamates involves the Curtius rearrangement of an acyl azide in the presence of an alcohol. This multi-step process typically begins with the conversion of a carboxylic acid to its corresponding acyl chloride, followed by reaction with sodium azide to form the acyl azide. Gentle heating of the acyl azide in an alcoholic solvent initiates the rearrangement to an isocyanate, which is then trapped by the solvent to yield the desired carbamate.[1]

Step 1: Acyl Chloride Formation

-

To a solution of the desired carboxylic acid (1 equivalent) in an inert solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

Step 2: Acyl Azide Formation

-

Dissolve the crude acyl chloride in acetone and cool the solution to 0°C in an ice bath.

-

Add a solution of sodium azide (1.5 equivalents) in water dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture vigorously for 1-2 hours at 0°C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

Step 3: Curtius Rearrangement and Carbamate Formation

-

Dissolve the crude acyl azide in the desired alcohol (e.g., ethanol).

-

Heat the solution at reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure N-aryl carbamate.

Section 2: Biological Activities of Substituted Phenyl Carbamates

While specific data for (4-Ethylphenyl) carbamate is lacking, the broader class of substituted phenyl carbamates exhibits a wide range of biological activities. The nature and position of the substituent on the phenyl ring play a crucial role in determining the compound's pharmacological profile.[4][5]

Cholinesterase Inhibition: A Prominent Target

A significant body of research has focused on phenyl carbamates as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6][7][8][9] Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a therapeutic strategy for conditions such as Alzheimer's disease.[8][9]

The inhibitory potency of phenyl carbamates is highly dependent on the substituents on the phenyl ring. Electron-withdrawing groups tend to enhance the carbamylation of the serine residue in the active site of cholinesterases, leading to more potent inhibition.[6] Conversely, electron-donating substituents may be more favorable for inhibiting butyrylcholinesterase.[6] The position of the substituent also plays a critical role, with ortho-substituted phenyl carbamates showing distinct inhibition profiles compared to their meta- and para-isomers.[6][10]

Signaling Pathway: Cholinergic Neurotransmission and its Modulation by Carbamates

Caption: Cholinergic signaling pathway and the inhibitory action of carbamates on acetylcholinesterase.

Anticonvulsant Properties

Several phenyl carbamate derivatives have demonstrated significant anticonvulsant activity.[11][12][13][14][15] Felbamate (2-phenyl-1,3-propanediol dicarbamate) is a notable example of an approved antiepileptic drug from this class.[12][13][14] The mechanism of action for the anticonvulsant effects of these compounds is often multifaceted, involving modulation of both excitatory and inhibitory neurotransmission.[14] For instance, felbamate has been shown to inhibit N-methyl-D-aspartate (NMDA) receptor responses and potentiate gamma-aminobutyric acid (GABA) receptor responses.[14] The presence of substituents on the phenyl ring, such as nitro, methyl, and chloro groups, has been shown to influence the anticonvulsant potency of N-phenyl-2-phthalimidoethanesulfonamide derivatives.[11]

Antimicrobial, Fungicidal, and Herbicidal Activities

The carbamate scaffold is also prevalent in agrochemicals. Various N-aryl carbamates have been investigated for their fungicidal, herbicidal, and antimicrobial properties.[1][4][16][17][18][19][20] The fungicidal action of some carbamates is attributed to their ability to target thiol groups in fungal enzymes.[19] In herbicides, N-phenylcarbamates can inhibit the photolytic activity of isolated chloroplasts, disrupting photosynthesis.[20][21] The structure-activity relationship studies in this area have shown that substitutions on the phenyl ring, such as chlorine or bromine atoms, can significantly enhance antifungal potency.[4]

Section 3: Potential Applications in Drug Development

The diverse biological activities of substituted phenyl carbamates suggest a broad range of potential therapeutic applications. The specific substitution pattern on the phenyl ring, as exemplified by the ethyl group in (4-Ethylphenyl) carbamate, offers a tunable platform for optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: Potential Therapeutic Applications of Substituted Phenyl Carbamates

| Therapeutic Area | Target/Mechanism of Action | Key Structural Features for Activity | Representative Compounds/Derivatives |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | Electron-withdrawing groups on the phenyl ring for AChE; electron-donating groups for BChE.[6] | Rivastigmine, SDZ ENA 713[7][8] |

| Epilepsy and Seizure Disorders | Modulation of NMDA and GABA receptors.[14] | Varied substitutions (nitro, methyl, chloro) on the N-phenyl ring.[11] | Felbamate[12][13][14] |

| Infectious Diseases | Inhibition of essential microbial enzymes (e.g., those with thiol groups).[19] | Halogen substitutions on the phenyl ring.[4] | Various N-aryl carbamates[1][16][17] |

| Agriculture | Inhibition of photosynthesis (herbicides); targeting fungal enzymes (fungicides).[19][20][21] | Varied substitutions on the phenyl ring. | Phenmedipham, Desmedipham[18] |

Section 4: Future Directions and Research Imperatives

The significant gap in the literature regarding the specific biological activities of (4-Ethylphenyl) carbamate presents a clear opportunity for novel research. Future studies should focus on the following key areas:

-

Systematic Synthesis and Characterization: A focused effort to synthesize and thoroughly characterize (4-Ethylphenyl) carbamate is a fundamental first step.

-

In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including cholinesterases, various CNS receptors (NMDA, GABA), and a range of microbial and fungal strains.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the impact of the 4-ethyl substituent, in comparison to other alkyl groups (methyl, propyl, etc.) and other positional isomers (ortho, meta), would provide invaluable insights into the SAR of this class of compounds.

-

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can help to predict the binding modes and biological activities of (4-Ethylphenyl) carbamate and its analogs, guiding the design of more potent and selective compounds.[5][22]

Experimental Workflow: Investigating a Novel Phenyl Carbamate

Caption: A proposed experimental workflow for the investigation of (4-Ethylphenyl) carbamate.

Conclusion

While the direct biological profile of (4-Ethylphenyl) carbamate remains to be elucidated, the extensive research on the broader class of substituted phenyl carbamates provides a strong foundation for inferring its potential as a bioactive molecule. The known activities of its chemical cousins in cholinesterase inhibition, anticonvulsant effects, and antimicrobial action suggest that (4-Ethylphenyl) carbamate is a worthy candidate for further investigation. This guide has aimed to provide a comprehensive overview of the existing knowledge on related compounds and to lay out a clear and logical path for future research. It is through such systematic exploration that the full therapeutic potential of this under-explored chemical scaffold can be unlocked.

References

- Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)

- 4-ethylphenyl sulfate - High-Purity Metabolite for Research | APExBIO. (URL not provided)

- Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase. | Semantic Scholar. (URL not provided)

- Ethyl carbamate – Knowledge and References - Taylor & Francis. (URL not provided)

-

Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) - PubMed. [Link]

- Benzene-1,2-, 1,3-, and 1,4-di-N-substituted carbamates as conformationally constrained inhibitors of acetylcholinesterase - ResearchG

-

Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b - JOCPR. [Link]

-

Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors - PubMed. [Link]

-

Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC - NIH. [Link]

-

Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives - PubMed. [Link]

-

Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes - MDPI. [Link]

-

Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents - MDPI. [Link]

-

Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed. [Link]

-

ethyl N-(4-methylphenyl)carbamate | C10H13NO2 | CID 528090 - PubChem. [Link]

-

Ortho Effects for Inhibition Mechanisms of Butyrylcholinesterase by o-Substituted Phenyl N-Butyl Carbamates and Comparison with Acetylcholinesterase, Cholesterol Esterase, and Lipase | Chemical Research in Toxicology - ACS Publications. [Link]

-

Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed. [Link]

- A process for the preparation of herbicidally active phenyl carbamates and herbicidal compositions containing the same - Google P

-

Quantitative structure-activity relationship of phenyl N-methylcarbamate inhibition of acetylcholinesterase | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

- (PDF) Evaluation of Antimicrobial Activities of Organotin (IV)

-

Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors - PMC - NIH. [Link]

-

Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed. [Link]

-

Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates - PubMed. [Link]

- Herbicide Structure and Activity, The Action of Alkyl N-Phenylcarbamates on the Photolytic Activity of Isol

-

Synthesis and antimalarial activity of carbamate and amide derivatives of 4-anilinoquinoline - ResearchGate. [Link]

-

Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed. [Link]

-

The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides - Taylor & Francis. [Link]

-

New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - MDPI. [Link]

-

Hydroxytyrosol N-alkylcarbamate conjugates as antitrypanosomal and antileishmanial agents - Universidad de Granada. [Link]

-

Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - NIH. [Link]

-

Ethyl ((4-methylphenyl)sulphonyl)carbamate | C10H13NO4S | CID 79683 - PubChem. [Link]

-

Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides - PMC - NIH. [Link]

- Data from Agricultural Health Study Associate Diabetes with Pesticide Exposure. (URL not provided)/)

- Data from Agricultural Health Study Associate Diabetes with Pesticide Exposure. (URL not provided)

Sources

- 1. jocpr.com [jocpr.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ethyl N-(4-methylphenyl)carbamate | C10H13NO2 | CID 528090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence for anticonvulsant and neuroprotectant action of felbamate mediated by strychnine-insensitive glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological activity of <i>N</i>-substituted phenyl-1-(2,4-difluorophenyl)-2-(1<i>H</i>-1,2,4-triazol-1-yl)ethylcarbamate [nyxxb.cn]

- 17. mdpi.com [mdpi.com]

- 18. WO1985001286A1 - A process for the preparation of herbicidally active phenyl carbamates and herbicidal compositions containing the same - Google Patents [patents.google.com]

- 19. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of (4-Ethylphenyl) carbamate synthesis pathways

An In-depth Technical Guide to the Synthesis of (4-Ethylphenyl) carbamate

Introduction

(4-Ethylphenyl) carbamate is an organic compound featuring a carbamate functional group attached to a 4-ethylphenol moiety. As an O-aryl carbamate, it serves as a valuable structural motif and intermediate in the development of pharmaceuticals and agrochemicals. The carbamate functional group is a key pharmacophore in numerous bioactive molecules, prized for its ability to act as a stable mimic of a peptide bond and to participate in hydrogen bonding interactions with biological targets. This guide provides a comprehensive review of the principal synthetic pathways for (4-Ethylphenyl) carbamate, offering researchers and drug development professionals a detailed analysis of methodologies, mechanistic underpinnings, and field-proven protocols. The focus is on explaining the causality behind experimental choices to empower scientists in their synthetic endeavors.

Pathway 1: Direct Carbamoylation of 4-Ethylphenol with Isocyanic Acid Precursors

This represents one of the most direct and atom-economical approaches to synthesizing N-unsubstituted O-aryl carbamates. The core of this method is the nucleophilic addition of the phenoxide derived from 4-ethylphenol to an electrophilic isocyanate species.

Mechanistic Rationale

The reaction is typically performed using sodium cyanate (NaOCN) and a strong acid, such as trifluoroacetic acid (TFA) or a solid acid catalyst. The acid protonates the cyanate ion to generate isocyanic acid (HNCO) in situ.[1] The phenolic proton of 4-ethylphenol is also activated by the acidic medium, but the key step involves the nucleophilic attack of the phenolic oxygen onto the central carbon of isocyanic acid. This mechanism avoids the handling of highly toxic and volatile isocyanates directly.

Caption: Pathway 1: Synthesis via in situ generation of isocyanic acid.

Experimental Protocol: Heteropolyacid-Catalyzed Synthesis

This protocol is adapted from a general, solvent-free method for synthesizing primary carbamates using a recyclable solid acid catalyst.[1]

-

Preparation: In a round-bottom flask, combine 4-ethylphenol (1.0 eq), sodium cyanate (1.2 eq), and a catalytic amount of Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) (0.05 eq).

-

Reaction: The solid mixture is vigorously stirred or ground at room temperature. For less reactive substrates, the mixture can be heated to 60-80 °C.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate). The solid catalyst is removed by filtration and can be washed, dried, and reused.

-

Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure (4-Ethylphenyl) carbamate.

Pathway 2: Synthesis via (4-Ethylphenyl) chloroformate Intermediate

This classical, two-step approach relies on the use of phosgene or its safer liquid equivalents, such as triphosgene or diphosgene. It offers high yields and is broadly applicable but requires stringent safety precautions.

Mechanistic Rationale

Step 1: Chloroformate Formation. 4-Ethylphenol, in the presence of a base (e.g., NaOH, triethylamine), reacts with phosgene.[2] The base deprotonates the phenol, creating a more nucleophilic phenoxide that attacks the electrophilic carbonyl carbon of phosgene, displacing a chloride ion to form (4-ethylphenyl) chloroformate.

Step 2: Amination. The resulting chloroformate is a reactive acylating agent. It is subsequently treated with a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide) to form the carbamate.[3] The nitrogen atom of ammonia acts as a nucleophile, attacking the chloroformate carbonyl carbon and displacing the remaining chloride ion.

Caption: Pathway 2: Two-step synthesis via a chloroformate intermediate.

Experimental Protocol: Triphosgene-Based Synthesis

This method uses triphosgene, a solid and safer alternative to gaseous phosgene.[4]

-

Chloroformate Formation (Step 1):

-

Dissolve 4-ethylphenol (1.0 eq) and a base like triethylamine (1.1 eq) or pyridine in an inert, anhydrous solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.35 eq) in the same solvent. Caution: This reaction can be exothermic and releases HCl gas.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours until TLC indicates complete formation of the chloroformate.

-

-

Amination (Step 2):

-

Cool the reaction mixture containing the in situ generated chloroformate back to 0 °C.

-

Slowly add an excess of concentrated aqueous ammonium hydroxide.

-

Stir the resulting biphasic mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

-

-

Work-up and Purification:

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Pathway 3: Transesterification/Transcarbamoylation

This pathway offers a phosgene-free and isocyanate-free route, making it an environmentally benign and safer alternative. It involves the reaction of 4-ethylphenol with a simple, pre-formed carbamate, such as methyl carbamate or urea.

Mechanistic Rationale